1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester, commonly referred to as ethyl 3-phenyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate, is a chemical compound with the molecular formula and a molar mass of 248.3 g/mol. This compound features an imidazole ring, a carboxylic acid group, and a thioxo group, which contribute to its unique chemical properties and potential biological activities .
Research indicates that 1H-Imidazole-4-carboxylic acid derivatives exhibit various biological activities, including:
Several methods can be employed to synthesize 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester:
This compound has several potential applications:
Interaction studies involving 1H-Imidazole-4-carboxylic acid derivatives often focus on their binding affinities with biological targets such as enzymes and receptors. These studies help elucidate the mechanisms underlying their biological activities and assess their potential therapeutic applications. For instance:
Several compounds share structural similarities with 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate | Contains trifluoromethyl group; potential for enhanced lipophilicity | |
4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester | Hydroxyalkyl substitution; altered solubility properties | |
Ethyl (R)-3-(1-phenylethyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate | Similar structure; focus on stereochemistry affecting biological activity |
The uniqueness of 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester lies in its specific combination of functional groups that confer distinct reactivity patterns and biological activities compared to other imidazole derivatives. Its thioxo group enhances its potential interactions with biological systems, making it a valuable candidate for further research and development in medicinal chemistry.
The exploration of imidazole derivatives intensified in the mid-20th century as researchers recognized their pharmacological potential. While the exact synthesis date of 1H-imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester remains undocumented, its structural analogs—such as ethyl 3-(1-phenylethyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 84711-26-2)—were first reported in the late 20th century. These compounds emerged from efforts to modify imidazole cores for enhanced bioactivity, particularly in anesthesia and antimicrobial applications.
The thioxo group (C=S) in this compound likely originated from thiourea or thioamide precursors, a common strategy in heterocyclic synthesis. For example, ethyl 2-mercapto-1-methylimidazole-5-carboxylate (CID 2821214) demonstrates how sulfur incorporation stabilizes the imidazole ring while enabling nucleophilic reactivity. The phenyl group at position 3 suggests intentional aromatic substitution to modulate lipophilicity and target binding, a trend observed in etomidate analogs.
The systematic IUPAC name 1H-imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester delineates its structure unambiguously:
This nomenclature aligns with related compounds like ethyl 1-ethyl-1H-imidazole-4-carboxylate (CID 45082653), differing in substituents at positions 1 and 3. The molecular formula is C₁₃H₁₄N₂O₂S, with a calculated molecular weight of 274.33 g/mol. Key spectral data for verification would include:
Feature | Structural Representation |
---|---|
Imidazole core | |
Thioxo group (C=S) | Position 2 |
Phenyl substituent | Position 3 |
Ethyl ester | Position 4 |
Imidazole derivatives are pivotal in drug design due to their hydrogen-bonding capacity, aromaticity, and metabolic stability. The thioxo group in this compound introduces unique reactivity:
The phenyl and ethyl ester groups further tailor the molecule’s physicochemical profile. For instance, ethyl esters improve membrane permeability compared to carboxylic acids, while aryl substituents enhance interactions with hydrophobic protein pockets. These features position the compound as a potential intermediate in synthesizing kinase inhibitors or antifungal agents, akin to etomidate derivatives.